6-BENZOYL-1,8-DICHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BENZOYL-1,8-DICHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZOYL-1,8-DICHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. These steps may include:
Formation of the quinoline core: This can be achieved through various cyclization reactions.
Introduction of substituents: Functional groups such as benzoyl, dichloro, fluorophenyl, and nitrophenyl can be introduced through substitution reactions.
Sulfur incorporation: The sulfanyl group can be added using thiolation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic rings.
Reduction: Reduction reactions can target nitro groups to form amines.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
6-BENZOYL-1,8-DICHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural complexity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antimicrobial and anticancer properties.
Benzoyl compounds: Often used in pharmaceuticals for their anti-inflammatory and analgesic effects.
Fluorophenyl compounds: Common in medicinal chemistry for enhancing drug properties.
Uniqueness
The uniqueness of 6-BENZOYL-1,8-DICHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C31H23Cl2FN2O3S |
---|---|
Molecular Weight |
593.5g/mol |
IUPAC Name |
[1,8-dichloro-4-(2-fluorophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C31H23Cl2FN2O3S/c32-18-14-20-27-21(16-26(28(27)33)40-25-13-7-6-12-24(25)36(38)39)29(19-10-4-5-11-23(19)34)35-30(20)22(15-18)31(37)17-8-2-1-3-9-17/h1-15,21,26-29,35H,16H2 |
InChI Key |
XQHJBDJTSLYBOM-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC(=C4)Cl)C(=O)C5=CC=CC=C5)NC2C6=CC=CC=C6F |
Canonical SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC(=C4)Cl)C(=O)C5=CC=CC=C5)NC2C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.